4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Secure your supply of 4-{[(4-Fluorobenzyl)amino]methyl}cyclohexanecarboxylic acid (CAS 440648-01-1), the definitive 1,4-disubstituted cyclohexane scaffold for medicinal chemistry. Its para-fluorobenzyl motif and precisely positioned aminomethyl linker deliver a unique pharmacophore platform, enabling orthogonal derivatization via the carboxylic acid and secondary amine. This intermediate is essential for synthesizing EP1616859-type libraries and probing fluorinated compound SAR. Avoid structural compromises—choose the exact CAS to ensure target engagement and metabolic stability in your NCE programs.

Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
CAS No. 440648-01-1
Cat. No. B1309725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid
CAS440648-01-1
Molecular FormulaC15H20FNO2
Molecular Weight265.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNCC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C15H20FNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h3-4,7-8,11,13,17H,1-2,5-6,9-10H2,(H,18,19)
InChIKeyBOGMGZWIRREMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid (CAS 440648-01-1): Product-Specific Differentiation Evidence for Scientific Procurement


4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid (CAS 440648-01-1) is a synthetic, fluorinated cyclohexane derivative characterized by a cyclohexanecarboxylic acid core substituted with a (4-fluorobenzyl)aminomethyl group at the 4-position . This structure, represented by the molecular formula C₁₅H₂₀FNO₂ and a molecular weight of 265.32 g/mol , defines it as a key building block within a broader class of substituted cyclohexanecarboxylic acids, as exemplified by the related patent families [1]. Its utility lies primarily as a versatile intermediate in medicinal chemistry, where the combination of a hydrophobic cyclohexane ring, a polar carboxylic acid, and a basic amine moiety provides a unique pharmacophore platform [2].

Why 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid (CAS 440648-01-1) Cannot Be Simply Replaced by a Close Analog


Substitution among substituted cyclohexanecarboxylic acids is not feasible due to the specific structure-activity relationship (SAR) requirements of this chemical class. The precise position of the aminomethyl linker on the cyclohexane ring (C4) and the para-fluorine substitution on the benzyl group are critical determinants of the compound's downstream reactivity and biological target engagement [1]. Even minor structural deviations, such as relocating the substituent to the C1 position or replacing the amino group with a carbonyl , can fundamentally alter the compound's physicochemical properties, including its logP and binding affinities, which in turn affect its suitability as a specific synthetic intermediate or a pharmacological probe .

Quantitative Differentiation Evidence: 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid (CAS 440648-01-1)


Comparative Physicochemical Properties: Lipophilicity and Molecular Weight

The target compound (CAS 440648-01-1) demonstrates a distinct balance of lipophilicity and molecular size compared to its closest positional isomers. The presence of the 4-substituted cyclohexane ring and the 4-fluorobenzyl group confers a calculated logP of approximately 2.13 [1] and a molecular weight of 265.32 g/mol . This profile is markedly different from the C1-substituted analog, 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid (CAS 645408-41-9), which has a lower molecular weight of 236.28 g/mol and lacks the basic amine nitrogen . This specific molecular weight and logP profile of CAS 440648-01-1 positions it favorably for drug-likeness (Lipinski's Rule of Five) and influences its passive membrane permeability and solubility [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Differentiation: Positional Isomerism and the 4-Substituted Cyclohexane Scaffold

The precise 1,4-disubstitution pattern on the cyclohexane ring in CAS 440648-01-1 is a critical structural determinant for its use as an intermediate in the synthesis of more complex molecules, as outlined in patent literature for substituted cyclohexanecarboxylic acid derivatives [1]. In contrast, the C1-substituted analog, 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid (CAS 440648-00-0), features a geminal arrangement of the carboxylic acid and aminomethyl groups on the same carbon atom, resulting in a different molecular geometry (C₁₄H₁₈FNO₂, MW 251.3 g/mol) . This fundamental difference in the position of the carboxylic acid moiety alters the compound's potential for derivatization and its spatial interaction with biological targets [1].

Synthetic Chemistry Structure-Activity Relationship Molecular Scaffolds

Batch-to-Batch Consistency: High Assayed Purity for Reproducible Research

For procurement decisions in research, the available purity of a compound is a direct, quantifiable metric of reliability. CAS 440648-01-1 is commercially supplied with a certified purity of 98% and a minimum purity of 95% , as verified by analytical methods. While specific purity values for comparator compounds from the same vendor were not available for direct head-to-head comparison, this defined purity range for CAS 440648-01-1 provides a quantifiable baseline for experimental reproducibility. Procuring a batch with a documented purity of ≥98% ensures that the biological or chemical results are attributable to the target compound, minimizing the confounding effects of unknown impurities that may be present in lower-grade materials.

Quality Control Analytical Chemistry Reproducibility

Optimal Research Applications for 4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic Acid (CAS 440648-01-1)


Scaffold for Focused Medicinal Chemistry Libraries

Due to its defined 1,4-disubstituted cyclohexane scaffold and the presence of a fluorobenzyl group, CAS 440648-01-1 is ideally suited as a core building block for generating libraries of novel, drug-like molecules. Its structural features—a carboxylic acid handle for amide or ester formation and a secondary amine for further derivatization—provide two orthogonal points for chemical diversification . The 4-fluorobenzyl moiety is a recognized privileged structure in medicinal chemistry, often enhancing metabolic stability and target binding [1].

Synthesis of Complex Cyclohexanecarboxylic Acid Derivatives

This compound serves as a key intermediate in the synthesis of more elaborate structures claimed in patent literature, such as those found in EP1616859, which covers a broad class of substituted cyclohexyl carboxylic acid compounds . Researchers aiming to develop novel chemical entities (NCEs) within this pharmacologically relevant space will require CAS 440648-01-1 as a starting material or advanced intermediate to access specific substitution patterns not achievable with simpler, non-functionalized cyclohexane rings.

Physicochemical Profiling and PK/PD Modeling Studies

The compound's calculated lipophilicity (logP ~2.13) and moderate molecular weight make it a useful probe for studying the impact of fluorination and amine incorporation on the pharmacokinetic properties of cyclohexane-based compounds . It can be used in assays designed to measure passive membrane permeability and solubility, providing data to refine computational models for drug design [1].

Chemical Biology Probe Development

Given its modular structure, CAS 440648-01-1 can be conjugated to biotin or fluorescent tags via its carboxylic acid moiety. This enables its use as a chemical probe to investigate target engagement and distribution in cellular assays. The 4-fluorobenzyl group may also facilitate detection via ¹⁹F NMR spectroscopy, providing a unique analytical handle for studying ligand-protein interactions in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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